molecular formula C22H19Br2NO3 B563380 Decamethrin-d5 CAS No. 1217633-23-2

Decamethrin-d5

Cat. No.: B563380
CAS No.: 1217633-23-2
M. Wt: 510.237
InChI Key: OWZREIFADZCYQD-YQYLVRRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deltamethrin-d5: is a deuterium-labeled analog of deltamethrin, a widely used pyrethroid insecticide. Pyrethroids are synthetic chemicals modeled after pyrethrins, natural insecticides derived from chrysanthemum flowers. Deltamethrin-d5 is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of deltamethrin due to its stable isotope labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deltamethrin-d5 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the deltamethrin molecule. The synthesis involves the esterification of (1R,3R)- or cis-2,2-dimethyl-3-(2,2-dibromovinyl)cyclopropanecarboxylic acid with (alpha,S)- or (+)-alpha-cyano-3-phenoxybenzyl alcohol . The deuterium atoms are introduced into the phenoxybenzyl alcohol component.

Industrial Production Methods: The industrial production of deltamethrin-d5 follows similar steps to the laboratory synthesis but on a larger scale. The process involves the selective preparation of the desired stereoisomer and the incorporation of deuterium through controlled reaction conditions. The final product is purified through recrystallization or chromatography techniques to ensure high purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Deltamethrin-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Deltamethrin-d5 is used as an internal standard in analytical chemistry to quantify deltamethrin residues in environmental and biological samples. Its stable isotope labeling allows for accurate mass spectrometric analysis .

Biology: In biological research, deltamethrin-d5 is used to study the metabolic pathways and degradation products of deltamethrin in various organisms. It helps in understanding the biotransformation and elimination processes .

Medicine: Deltamethrin-d5 is used in toxicological studies to assess the safety and potential health effects of deltamethrin exposure. It aids in determining the pharmacokinetics and distribution of deltamethrin in animal models .

Industry: In the agricultural industry, deltamethrin-d5 is used to develop and validate analytical methods for detecting deltamethrin residues in food products. It ensures compliance with regulatory standards and helps in monitoring pesticide residues .

Mechanism of Action

Deltamethrin-d5, like deltamethrin, acts on the nervous system of insects. It binds to the sodium channels in nerve cells, preventing their closure during repolarization. This leads to prolonged depolarization, causing paralysis and death of the insect . The deuterium labeling does not alter the mechanism of action but allows for precise tracking in metabolic studies .

Comparison with Similar Compounds

Uniqueness: Deltamethrin-d5 is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in research applications, enabling precise quantification and tracking of the compound in various matrices .

Properties

IUPAC Name

[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/i3D,4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZREIFADZCYQD-YQYLVRRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)C=C(Br)Br)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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